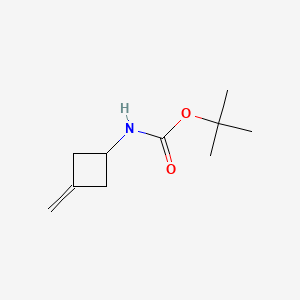
tert-Butyl (3-methylenecyclobutyl)carbamate
概要
説明
“tert-Butyl (3-methylenecyclobutyl)carbamate” is a chemical compound with the molecular formula C10H17NO2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-methylenecyclobutyl)carbamate” can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1CC(=C)C1 . The molecular weight of the compound is approximately 201.263 Da .
科学的研究の応用
Synthesis of N-Boc-protected Anilines
“tert-Butyl (3-methylenecyclobutyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Synthesis of Tetrasubstituted Pyrroles
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Deprotection of tert-Butyl Groups
“tert-Butyl (3-methylenecyclobutyl)carbamate” can be deprotected using a catalytic protocol involving the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane . This method facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95% .
Synthesis of Complex Organic Molecules
The tert-butyl group in “tert-Butyl (3-methylenecyclobutyl)carbamate” is a powerful protecting group for masking carboxylic acids and alcohols . This makes it a crucial tool for the synthesis of highly chemo- and regioselective complex organic molecules and biopolymers .
Synthesis of Sensitive Synthetic Intermediates
The deprotection of the tert-butyl moiety usually requires harsh conditions. However, the use of “tert-Butyl (3-methylenecyclobutyl)carbamate” allows for the deprotection of sensitive synthetic intermediates under mild and reliable conditions .
Synthesis of N-Heterocycles
While not directly related to “tert-Butyl (3-methylenecyclobutyl)carbamate”, it’s worth noting that tert-butanesulfinamide, a compound with a similar tert-butyl group, has been used in the synthesis of N-heterocycles through sulfinimine intermediates . This suggests potential applications of “tert-Butyl (3-methylenecyclobutyl)carbamate” in similar reactions.
Safety and Hazards
While specific safety and hazard information for “tert-Butyl (3-methylenecyclobutyl)carbamate” is not available in the search results, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and ingestion and inhalation should be avoided .
特性
IUPAC Name |
tert-butyl N-(3-methylidenecyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7-5-8(6-7)11-9(12)13-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCZCZNTKQCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651735 | |
| Record name | tert-Butyl (3-methylidenecyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-methylenecyclobutyl)carbamate | |
CAS RN |
130369-04-9 | |
| Record name | tert-Butyl (3-methylidenecyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-methylidenecyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




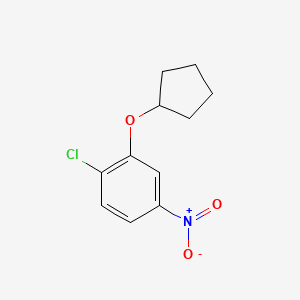



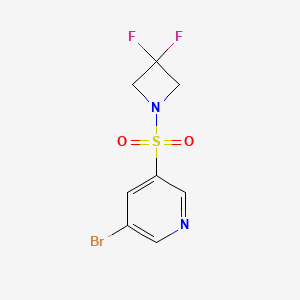
![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)
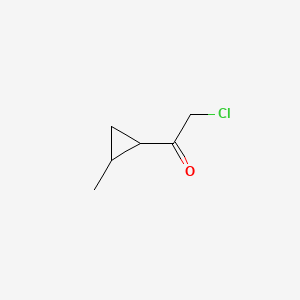
![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)
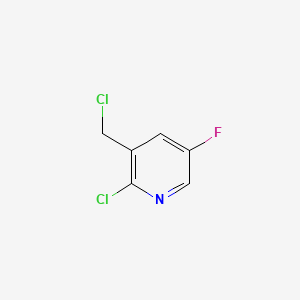

![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)